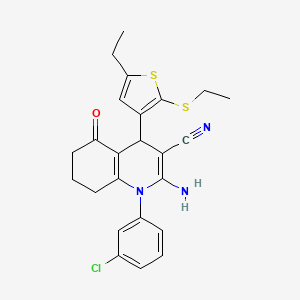![molecular formula C19H18N2O3 B11628357 N-(2,5-dimethylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11628357.png)
N-(2,5-dimethylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-DIMETHYLPHENYL)-N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a phenyl ring substituted with two methyl groups and an acetamide group linked to an isoindoline-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHYLPHENYL)-N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE typically involves the following steps:
Formation of the Isoindoline-1,3-dione Moiety: This can be achieved by the cyclization of phthalic anhydride with ammonia or primary amines under controlled conditions.
Attachment of the Acetamide Group: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.
Substitution on the Phenyl Ring: The 2,5-dimethylphenyl group can be introduced through electrophilic aromatic substitution reactions using appropriate methylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-DIMETHYLPHENYL)-N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the phenyl ring and the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted amides.
Wissenschaftliche Forschungsanwendungen
N-(2,5-DIMETHYLPHENYL)-N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(2,5-DIMETHYLPHENYL)-N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The isoindoline-1,3-dione moiety is known to interact with nucleophilic sites in proteins and DNA, potentially leading to inhibition of enzyme activity or modulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,5-DIMETHYLPHENYL)ACETAMIDE: Lacks the isoindoline-1,3-dione moiety, resulting in different chemical and biological properties.
N-(2,5-DIMETHYLPHENYL)-N-METHYLACETAMIDE: Similar structure but without the isoindoline-1,3-dione group.
N-(2,5-DIMETHYLPHENYL)-N-[(1,3-DIOXO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE: A closely related compound with slight structural variations.
Uniqueness
N-(2,5-DIMETHYLPHENYL)-N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE is unique due to the presence of both the 2,5-dimethylphenyl and isoindoline-1,3-dione moieties, which confer distinct chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C19H18N2O3 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
N-(2,5-dimethylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C19H18N2O3/c1-12-8-9-13(2)17(10-12)20(14(3)22)11-21-18(23)15-6-4-5-7-16(15)19(21)24/h4-10H,11H2,1-3H3 |
InChI-Schlüssel |
DGVGFBPJLOYUPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B11628276.png)
![(5Z)-5-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11628283.png)
![6-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11628303.png)

![3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11628312.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628315.png)
![1-(3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}phenyl)ethanone](/img/structure/B11628318.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11628329.png)
![methyl 2-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628339.png)
![2-(2-chlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B11628342.png)
![2-methoxyethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11628352.png)
![1-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-3-phenylthiourea](/img/structure/B11628362.png)
![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628363.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11628365.png)
